molecular formula C18H15N3OS B2575372 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol CAS No. 510766-52-6

2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol

Cat. No.: B2575372
CAS No.: 510766-52-6
M. Wt: 321.4
InChI Key: NGGFHTISJBXFMZ-UHFFFAOYSA-N
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Description

2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a dimethylphenol group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol are largely influenced by the thiazole ring. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines

Cellular Effects

The cellular effects of this compound are not well-documented. Thiazole derivatives have been reported to exhibit various effects on cells. For instance, some thiazole derivatives have been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Pyrazole Ring Formation: The benzothiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires a catalyst and is conducted under reflux conditions.

    Coupling with Dimethylphenol: The final step involves coupling the pyrazole-benzothiazole intermediate with 3,5-dimethylphenol using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-phenol
  • 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-4-methylphenol
  • 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-diethylphenol

Uniqueness

2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is unique due to the presence of both benzothiazole and pyrazole rings, which confer a combination of biological activities not commonly found in other compounds. The dimethylphenol group further enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

This compound’s versatility and potent biological activities make it a valuable subject for ongoing research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-10-7-11(2)16(14(22)8-10)17-12(9-19-21-17)18-20-13-5-3-4-6-15(13)23-18/h3-9,22H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGFHTISJBXFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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